molecular formula C24H18N6O3 B4576963 Tris(benzoyl)melamin

Tris(benzoyl)melamin

Cat. No.: B4576963
M. Wt: 438.4 g/mol
InChI Key: HQUANQXUGDDCMT-UHFFFAOYSA-N
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Description

Tris(benzoyl)melamin is a specialized organic compound that belongs to the class of melamine-based tris-Schiff bases. These compounds have attracted significant attention in materials science for their role as effective corrosion inhibitors. Research on analogous structures, such as melamine-isatin and melamine-benzaldehyde tris-Schiff bases, has demonstrated exceptional inhibition efficiency, often exceeding 90%, for protecting mild steel in acidic environments like 0.5 M hydrochloric acid . The high nitrogen content of the triazine core and the presence of multiple functional groups allow the molecule to adsorb strongly onto metal surfaces, forming a protective film that blocks corrosive agents . This adsorption typically follows the Langmuir adsorption isotherm, indicating monolayer coverage, and electrochemical studies show these inhibitors act as mixed-type inhibitors, affecting both anodic and cathodic reaction pathways . Beyond corrosion science, the structural framework of melamine tris-derivatives offers a versatile platform for developing functional materials. Their ability to coordinate with metal ions and form porous networks makes them candidates for applications in catalysis and the synthesis of advanced polymeric materials . This compound is supplied For Research Use Only and is intended for laboratory investigations by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUANQXUGDDCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(benzoyl)melamin can be synthesized through a one-pot condensation reaction. The process involves reacting benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with melamine under reflux conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Substitution and Condensation Reactions

Tris(benzoyl)melamine’s triazine core and benzoyl groups enable diverse reactivity:

Nucleophilic Aromatic Substitution

The electron-deficient triazine ring undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example:

Tris(benzoyl)melamine+R-NH2Triazine-amine derivatives+H2O\text{Tris(benzoyl)melamine} + \text{R-NH}_2 \rightarrow \text{Triazine-amine derivatives} + \text{H}_2\text{O}

Observed trends in melamine analogs ( ) :

  • Substitution occurs preferentially at the 2, 4, and 6 positions of the triazine ring.

  • Yields depend on steric hindrance from benzoyl groups (typically 70–90%).

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify benzoyl substituents. For example:

Tris(benzoyl)melamine+Ar-B(OH)2Pd catalystTris(aryl-benzoyl)melamine\text{Tris(benzoyl)melamine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Tris(aryl-benzoyl)melamine}

Conditions from related systems ( ) :

CatalystLigandSolventTemperature
Pd(PPh₃)₄TBTA (triazolylamine)DMF/H₂O80°C

Multicomponent Reactions

Tris(benzoyl)melamine may act as a substrate in one-pot syntheses. For instance, in a three-component reaction with aldehydes and amines, it could form fused heterocycles (e.g., triazoloquinazolinones) via cyclocondensation ( ).

Representative data from melamine@TMG-catalyzed systems ( ) :

Aldehyde ComponentProduct Yield (%)Reaction Time (min)
4-Nitrobenzaldehyde975
4-Fluorobenzaldehyde995
4-Hydroxybenzaldehyde9120

Stability and Side Reactions

  • Hydrolysis : Benzoyl groups may hydrolyze under strongly acidic/basic conditions to regenerate melamine.

  • Thermal Degradation : Decomposition above 250°C, releasing CO₂ and benzophenone derivatives ( ).

Scientific Research Applications

Materials Science

TBM is utilized in the development of advanced materials due to its unique structural properties. Its ability to form stable complexes with various substrates makes it a candidate for high-performance polymers and coatings.

ApplicationDescription
Polymer Development TBM can enhance the thermal stability and mechanical properties of polymers when used as an additive.
Coatings Its stability and reactivity allow TBM to be incorporated into protective coatings, improving resistance to environmental factors.

Organic Synthesis

In organic chemistry, TBM serves as a precursor for synthesizing other complex molecules. Its functional groups facilitate various chemical reactions, making it a valuable building block in synthetic pathways.

Reaction TypeExample
Cross-Coupling Reactions TBM can participate in reactions that form carbon-carbon bonds, expanding the library of available compounds for research.
Functionalization The benzoyl groups can undergo further modifications to create derivatives with tailored properties.

Biological and Medicinal Applications

Research indicates that TBM exhibits antibacterial activity against certain bacterial strains such as Bacillus cereus and Staphylococcus aureus. This suggests potential applications in medicinal chemistry as an antibacterial agent.

Case Study: Antibacterial Activity

  • Objective : To evaluate the efficacy of TBM against bacterial strains.
  • Methodology : In vitro assays were conducted to assess the minimum inhibitory concentration (MIC) of TBM against selected bacteria.
  • Results : TBM demonstrated significant antibacterial activity, disrupting bacterial cell walls or interfering with metabolic pathways.

Interaction Studies

Studies focusing on the interactions of TBM with biological systems have revealed its behavior in various chemical environments. Techniques such as spectroscopy and chromatography are employed to elucidate these interactions.

TechniquePurpose
Spectroscopy To analyze the binding interactions between TBM and biological macromolecules.
Chromatography To separate and identify reaction products involving TBM.

Mechanism of Action

The mechanism of action of tris(benzoyl)melamin involves its ability to form stable complexes with various substrates. Its benzoyl groups can interact with different molecular targets, facilitating various chemical reactions. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Tris(benzoyl)melamin vs. Analogous Compounds
Property This compound Melamine-Formaldehyde Resin Non-Imprinted Polymer (NIP) Tris(4-nonylphenyl)phosphite
Core Structure Melamine + benzoyl groups Melamine + formaldehyde Polymer without melamine Phosphite + nonylphenyl
Functional Groups Amine (-NH₂), benzoyl (C₆H₅CO-) Amine, methylol (-CH₂OH) Methacrylate backbone Phosphite ester
Crystallite Size 1.6 nm (XRD) 5–10 nm (typical) N/A N/A
Pore Density (SEM) 511 pores 200–300 pores <100 pores Non-porous
FTIR Peaks 1000–1360 cm⁻¹ (amine) 1550 cm⁻¹ (triazine ring) No amine peaks 1250 cm⁻¹ (P=O)
Key Findings :
  • Selectivity : this compound exhibits superior binding specificity compared to NIP due to templated cavities. FTIR confirms the absence of amine peaks in NIP, highlighting the role of melamine in imprinting .
  • Synthesis Efficiency : The cooling-heating method (used for this compound) requires 8 hours, outperforming UV-based methods (12+ hours) .
  • Thermal Stability : Benzoyl groups enhance thermal resistance compared to melamine-formaldehyde resins, which degrade at lower temperatures due to methylol group instability .

Toxicological and Regulatory Considerations

While melamine itself is regulated (CAS 108-78-1) due to nephrotoxicity, this compound’s covalent benzoyl linkages reduce leaching risks. In contrast, compounds like 2-mercaptobenzothiazole (CAS 149-30-4) face stricter limits due to environmental persistence .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for producing Tris(benzoyl)melamin, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via benzoylation of melamine using benzoyl chloride derivatives under controlled conditions. A two-step approach is recommended:

Milling : Reduce melamine to nano dimensions (e.g., 15-minute milling at a 61:1 ball-to-powder ratio) to enhance reactivity .

Polymerization : Use methacrylic acid as a functional monomer and benzoyl peroxide as an initiator in ethanol solvent. Monitor reaction temperature to avoid decomposition of benzoyl groups.

  • Characterization : Validate purity via FTIR (absence of melamine functional groups at ~3,100 cm⁻¹) and XRD (crystallite size ~1.6 nm) .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • FTIR : Identify benzoyl C=O stretching vibrations (~1,700 cm⁻¹) and triazine ring vibrations (~1,550 cm⁻¹). Compare with non-imprinted polymers (NIPs) to confirm functional group retention .
  • XRD : Calculate crystallinity using Scherrer’s equation; amorphous regions suggest incomplete benzoylation.
  • SEM : Analyze porosity (e.g., 511 pores/mm²) to assess suitability for sensor applications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for melamine derivatives like this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare in vivo studies (e.g., renal tubular necrosis in rats at 32 mg/kg ) with in vitro assays (e.g., cytotoxicity thresholds). Adjust for metabolite interactions (e.g., cyanuric acid co-exposure amplifies nephrotoxicity ).
  • Dose-Response Modeling : Use probabilistic risk assessment to account for species-specific differences (e.g., cats vs. rodents) and exposure duration .

Q. How can this compound be integrated into coordination chemistry for metal-sensor applications?

  • Methodological Answer :

  • Ligand Design : Functionalize melamine with benzene-o-dithiolato groups to enhance metal-binding affinity. Synthesize via stepwise reactions:

React 1,3,5-(triaminomethyl)benzene with 2,3-bis(isopropylmercapto)benzoyl chloride.

Deprotect thiol groups for metal coordination .

  • Metal Complexation : Test with Ti(IV) to form distorted trigonal-prismatic geometries (twist angle φav=18.5°), validated via X-ray diffraction .

Q. What experimental designs mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer :

  • Safety Protocols :
  • Use fume hoods for benzoyl chloride reactions (bp 78–79°C; Group 2A carcinogen ).
  • Monitor airborne melamine levels (NIOSH REL: 0.1 mg/m³) due to renal toxicity risks .
  • Waste Management : Neutralize benzoyl derivatives with sodium bicarbonate before disposal.

Data Analysis & Interpretation

Q. How should researchers interpret conflicting FTIR and XRD data in this compound studies?

  • Methodological Answer :

  • FTIR Artifacts : Transmittance increases (~5–10%) post-extraction may indicate residual solvent (ethanol) rather than structural changes. Compare with NIP controls .
  • XRD Ambiguities : Broad peaks suggest amorphous byproducts; refine synthesis to optimize crystallinity (e.g., slower cooling rates).

Q. What computational tools enhance the analysis of this compound’s electronic properties?

  • Methodological Answer :

  • DFT Modeling : Simulate HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis set. Validate against experimental UV-Vis spectra.
  • ImageJ for SEM : Quantify pore distribution (e.g., 511 pores/mm²) to correlate with sensor efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tris(benzoyl)melamin
Reactant of Route 2
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Tris(benzoyl)melamin

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